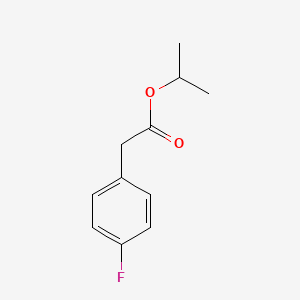

Isopropyl 4-fluorophenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

propan-2-yl 2-(4-fluorophenyl)acetate |

InChI |

InChI=1S/C11H13FO2/c1-8(2)14-11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

IYIKCHGJPDZVPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl 4 Fluorophenylacetate and Its Analogues

Esterification Reactions for Direct Synthesis

The most direct method for the synthesis of isopropyl 4-fluorophenylacetate is the esterification of 4-fluorophenylacetic acid with isopropanol (B130326). This approach is favored for its atom economy and straightforward nature.

Acid-Catalyzed Esterification Approaches

Fischer-Speier esterification, a classic method first described in 1895, is a widely employed technique for this transformation. google.com The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. orgsyn.org For the synthesis of this compound, this entails the reaction of 4-fluorophenylacetic acid with isopropanol, using an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.comorgsyn.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. orgsyn.orgresearchgate.net The nucleophilic oxygen of isopropanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. orgsyn.orgresearchgate.net Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. orgsyn.orgresearchgate.net

As Fischer esterification is a reversible equilibrium reaction, specific conditions are necessary to drive the reaction towards the formation of the ester. orgsyn.orggtilaboratorysupplies.com A common strategy is to use a large excess of the alcohol (isopropanol), which can also serve as the solvent. orgsyn.orgnih.gov This shifts the equilibrium to favor the product side according to Le Chatelier's principle. nih.gov

Table 1: Typical Reagents and Conditions for Fischer-Speier Esterification

| Reactant 1 | Reactant 2 | Catalyst | Typical Conditions |

| 4-Fluorophenylacetic Acid | Isopropanol (often in excess) | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Reflux, 60-110 °C, 1-10 hours |

Solvent-Dependent Synthetic Optimizations

The efficiency of the esterification can be significantly influenced by the choice of solvent and reaction setup. A key optimization for driving the equilibrium towards the product is the removal of water as it is formed. google.comorgsyn.org This can be effectively achieved by using a Dean-Stark apparatus in conjunction with a non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or hexane. google.com The water is collected in the side arm of the apparatus, thus preventing the reverse reaction (ester hydrolysis). google.com

Another approach to optimize the synthesis is to conduct the reaction under solvent-free conditions. This method is not only more environmentally friendly but can also lead to high yields. For instance, supported iron oxide nanoparticles have been demonstrated as an efficient and recoverable catalyst for the esterification of various carboxylic acids under solvent-free conditions at reflux. google.com While not specifically reported for this compound, this methodology presents a promising avenue for optimization. The reaction of a carboxylic acid with an alcohol in a 1:2 molar ratio in the presence of a catalytic amount of FeNP@SBA-15 at reflux has been shown to give high yields of the corresponding ester. google.com

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes to this compound offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired scale of the synthesis.

Carbonylation Strategies for Arylacetates

Palladium-catalyzed carbonylation reactions provide a powerful method for the synthesis of esters from aryl halides. sielc.com This approach would involve the carbonylation of a suitable 4-fluorobenzyl halide in the presence of isopropanol. The general scheme involves the reaction of an aryl bromide with carbon monoxide (CO) and an alcohol, catalyzed by a palladium complex. sielc.com

A notable advancement in this area is the development of systems that operate at atmospheric pressure of CO, making the procedure more accessible for standard laboratory setups. sielc.com For example, a catalyst system based on Xantphos as a ligand has been shown to be effective for the synthesis of methyl esters from aryl bromides at 70 °C. sielc.com Furthermore, to avoid the handling of toxic CO gas, CO surrogates like N-formylsaccharin can be employed. chemimpex.com This crystalline solid releases CO in situ and has been used for the palladium-catalyzed fluorocarbonylation of aryl halides to produce various carboxylic acid derivatives, including esters, in a one-pot procedure. chemimpex.com

Table 2: Example of a Palladium-Catalyzed Carbonylation System

| Substrate | CO Source | Catalyst | Ligand | Solvent/Base | Product |

| 4-Fluorobenzyl Bromide | CO gas (1 atm) or CO surrogate | Pd(OAc)₂ | Xantphos | Isopropanol/Et₃N | This compound |

Halogenation and Subsequent Esterification Pathways

A common and reliable indirect route to esters is through the formation of an acid chloride intermediate. hud.ac.uk In this pathway, 4-fluorophenylacetic acid is first converted to its more reactive acid chloride derivative, 4-fluorophenylacetyl chloride. hud.ac.uk This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com

The resulting 4-fluorophenylacetyl chloride is a highly reactive acylating agent. hud.ac.uk It can then be readily reacted with isopropanol to form this compound. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. inventivapharma.com This method is generally high-yielding and proceeds under mild conditions. inventivapharma.com

Table 3: Two-Step Synthesis via Acid Chloride

| Step | Reactants | Reagent | Intermediate/Product |

| 1 | 4-Fluorophenylacetic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 4-Fluorophenylacetyl Chloride |

| 2 | 4-Fluorophenylacetyl Chloride, Isopropanol | Pyridine or Triethylamine | This compound |

Derivatization from Substituted Phenylacetic Acids

The synthesis of this compound falls under the broader category of derivatizing substituted phenylacetic acids. Many synthetic strategies for creating libraries of phenylacetic acid esters rely on the esterification of the corresponding carboxylic acid as the final step. For instance, a synthetic strategy for producing ortho-substituted phenylacetic acid derivatives might first involve a palladium-catalyzed Suzuki coupling to construct the substituted phenylacetic acid core. The resulting fluoro phenylacetic acid can then be directly esterified with isopropanol using the acid-catalyzed methods described in section 2.1.1. This modular approach allows for the synthesis of a wide range of analogues by varying the substitution pattern on the phenyl ring before the final esterification step.

Catalytic Approaches in Synthesis

Catalytic methods are pivotal in contemporary organic synthesis, providing efficient pathways to complex molecules. For this compound, these approaches primarily involve transition metal catalysis for forming the core structure and organocatalytic or biocatalytic methods for the esterification step.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental to the synthesis of aryl-substituted esters. acs.org These reactions typically involve a palladium catalyst and are essential for constructing the arylacetate framework. nih.gov

One of the most prominent methods is the palladium-catalyzed carbonylation of aryl halides. google.com This reaction introduces a carbonyl group (CO) between an aryl group (like 4-fluorophenyl) and a nucleophile (like an alcohol), directly forming the ester. nih.govgoogle.com The general process involves the reaction of an aryl halide, carbon monoxide, and an alcohol in the presence of a palladium catalyst and a base. google.com The base is crucial for neutralizing the hydrogen halide byproduct. google.com Recent advancements have focused on developing systems that can operate under milder conditions, such as atmospheric pressure, by using specific ligands like Xantphos. nih.gov

Another key strategy is the direct arylation of ester enolates or their synthetic equivalents. researchgate.net This involves coupling an aryl halide (e.g., 4-fluoro-iodobenzene) with a pre-formed ester enolate or a silyl (B83357) ketene (B1206846) acetal (B89532) derived from an acetate (B1210297). While palladium is common, copper-catalyzed systems, using ligands like N-methylglycine or 2-picolinic acid, have also been developed for the synthesis of α-arylalkanoic acid esters. researchgate.net These methods provide a versatile route to α-arylated esters, which are important pharmaceutical intermediates. researchgate.net

Table 1: Overview of Key Transition Metal-Catalyzed Reactions for Aryl Ester Synthesis

| Reaction Name | Description | Key Components | Ref. |

|---|---|---|---|

| Heck-type Carbonylation | A palladium-catalyzed three-component reaction coupling an aryl halide, CO, and an alcohol or amine to form esters or amides. nih.gov | Aryl Halide, CO, Alcohol, Pd Catalyst, Base | nih.gov |

| Suzuki-Miyaura Coupling | A cross-coupling reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex. Can be used to form the C-C bond prior to esterification. | Arylboronic acid, Halide, Pd Catalyst, Base | dntb.gov.ua |

| Copper-Catalyzed Arylation | Cross-coupling of aryl iodides and bromides with ester equivalents using an inexpensive copper catalyst system. researchgate.net | Aryl Halide, Ester Enolate, CuI Catalyst, Ligand (e.g., N-methylglycine) | researchgate.net |

| Carbonylative Suzuki Coupling | A domino palladium-catalyzed reaction involving carbonylation and C-C bond formation to produce aroyl compounds. science.gov | Dibromovinylanilines, Boronic acids, CO, Pd Catalyst | science.gov |

Organocatalytic Methodologies

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that often aligns with green chemistry principles. rsc.orgrsc.org For the synthesis of this compound, organocatalysis is primarily applied to the direct esterification of 4-fluorophenylacetic acid with isopropanol.

This approach avoids the need to pre-activate the carboxylic acid as an acid chloride or anhydride, which generates stoichiometric waste. rsc.org Various organocatalysts have been developed for this purpose. 4-(Dimethylamino)pyridine (DMAP) is a well-known acylation catalyst that, when used with a coupling reagent like a carbodiimide (B86325) (e.g., EDC), facilitates ester formation under mild conditions. jove.com This method is often referred to as the Steglich esterification. jove.com

More recent developments include redox-neutral sulfur(IV)-based organocatalysts. rsc.orgrsc.org These catalysts, featuring a sulfoxide (B87167) with a phenolic tether, can activate carboxylic acids and promote esterification, even with sensitive substrates. rsc.orgresearchgate.net Studies have shown that electron-withdrawing groups on phenylacetic acids, such as the fluorine atom in 4-fluorophenylacetic acid, can lead to higher yields of the corresponding ester product compared to substrates with electron-donating groups. researchgate.net Other catalysts, such as tropone (B1200060) and diselenide compounds, have also been explored for direct amidation and could be conceptually applied to esterification. mdpi.com

Table 2: Selected Organocatalysts for Direct Esterification of Phenylacetic Acid Derivatives

| Catalyst System | Substrate Example | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Sulfur(IV) Organocatalyst (S5) | 4-Nitrophenylacetic acid + Cyclohexanol | Toluene, reflux, 30 h | 93% | researchgate.net |

| Sulfur(IV) Organocatalyst (S5) | 4-Methoxyphenylacetic acid + Cyclohexanol | Toluene, reflux, 30 h | 75% | researchgate.net |

| EDC / DMAP (Steglich) | Carboxylic Acid + Primary/Secondary Alcohol | Acetonitrile, room temp. | High yields, purification-free | jove.com |

| Amberlyst-15 | 4-Methoxyphenylacetic acid + Glycerol | 110 °C, 6 h | 97% | jocpr.com |

| Amberlyst-15 | 4-Bromophenylacetic acid + Glycerol | 110 °C, 6 h | 57% | jocpr.com |

Biocatalytic Transformations and Enantioselective Synthesis

Biocatalysis employs enzymes to perform chemical transformations, offering high specificity, mild reaction conditions, and excellent environmental compatibility. nih.gov Lipases are a versatile class of enzymes widely used for ester synthesis. scielo.br

The synthesis of esters like this compound can be efficiently achieved through lipase-catalyzed esterification of 4-fluorophenylacetic acid with isopropanol. scielo.brijsr.net Lipases can function in non-aqueous or low-water environments, which shifts their natural hydrolytic function towards synthesis. scielo.br This method is considered a "natural" route to producing flavor and fragrance esters. begellhouse.combegellhouse.com

Immobilized lipases are particularly advantageous as they are more stable and can be easily recovered and reused, making the process more cost-effective. begellhouse.comresearchgate.net A variety of lipases have been explored for the synthesis of isopropyl esters. For instance, immobilized Candida antarctica lipase (B570770) B (often known as Novozym 435) is a highly effective and commonly used biocatalyst for producing esters like isopropyl laurate and isopropyl myristate in solvent-free systems. ijoer.comekb.eg Similarly, lipase from Bacillus cereus has been used to synthesize isopropyl acetate. researchgate.net The efficiency of the reaction can be enhanced by removing the water produced during the reaction, often by using molecular sieves or pervaporation techniques. researchgate.netgoogle.com

While this compound itself is not chiral, biocatalytic and chemocatalytic methods are paramount for the synthesis of chiral ester analogues where the alcohol or acid component contains a stereocenter. nih.govnih.gov This is particularly relevant in the pharmaceutical and agrochemical industries.

Dynamic Kinetic Resolution (DKR) is a powerful strategy that combines the enantioselective transformation of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of a racemate into a single, enantiomerically pure product. mdpi.com In the context of ester synthesis, DKR is often achieved by coupling a lipase-catalyzed enantioselective acylation of a racemic alcohol with a metal-catalyzed racemization of the unreacted alcohol enantiomer. mdpi.comnih.gov Ruthenium, vanadium, and zeolite-based catalysts have been successfully used for the racemization step in combination with lipases like Candida antarctica lipase B (CALB). mdpi.comnih.govresearchgate.net This chemoenzymatic approach has been applied to a wide range of secondary alcohols, yielding enantiopure esters with high conversion and excellent enantiomeric excess. mdpi.comresearchgate.net More recently, fully biocatalytic DKR systems have been developed using an acyltransferase for the esterification and an alcohol dehydrogenase for the racemization, all performed in an aqueous solution. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comacs.org The synthesis of this compound and its analogues can be made more sustainable by applying these principles.

A key principle is maximizing atom economy , which seeks to incorporate the maximum amount of reactant atoms into the final product. acs.org Direct esterification methods, whether catalyzed by organocatalysts or enzymes, are inherently more atom-economical than routes that require pre-activation of the carboxylic acid to an acid chloride or anhydride, as the latter generate stoichiometric byproducts. rsc.orgnih.gov

The use of catalysis over stoichiometric reagents is another core tenet. solubilityofthings.com Catalytic approaches, including transition metal, organo-, and biocatalysis, reduce waste by being effective in small amounts and allowing for milder reaction conditions. rsc.orgjove.com Biocatalysis, in particular, excels here, as enzymes operate under mild temperatures and pressures and are biodegradable. nih.govekb.eg

Choosing safer solvents is also critical. acs.org Many traditional esterifications use hazardous chlorinated solvents or DMF. jove.com Green alternatives include using less hazardous solvents like acetonitrile, or developing solvent-free systems where one of the reactants, such as excess isopropanol, can also act as the solvent. jove.comekb.eg

Finally, designing energy-efficient processes is crucial. solubilityofthings.com Enzymatic reactions are often performed at or near ambient temperature, significantly reducing the energy consumption compared to conventional chemical syntheses that require high temperatures. ijoer.comekb.eg The reusability of immobilized enzymes and some solid-supported catalysts also contributes to a more sustainable and economically viable process. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving Isopropyl 4 Fluorophenylacetate

Elucidation of Esterification Reaction Mechanisms

The formation of Isopropyl 4-fluorophenylacetate from 4-fluorophenylacetic acid and isopropanol (B130326) is a classic example of an esterification reaction. The mechanism of this transformation, typically a Fischer-Speier esterification, involves a series of equilibria that can be influenced by catalysts and reaction conditions.

The esterification of carboxylic acids with alcohols is often a slow process that requires a catalyst to achieve reasonable reaction rates and yields. Strong mineral acids, such as sulfuric acid and phosphoric acid, are commonly employed. The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. beilstein-journals.orgbeilstein-journals.org This activation facilitates the nucleophilic attack by the alcohol. beilstein-journals.orgbeilstein-journals.org

Beyond traditional acid catalysts, a variety of other catalytic systems have been investigated for esterification reactions that are analogous to the synthesis of this compound. For instance, solid acid catalysts, such as ion exchange resins, have demonstrated effectiveness. In the esterification of propionic acid with isopropyl alcohol, resins like Amberlyst 15 have been shown to be efficient. researchgate.net The use of such heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration.

Lanthanide compounds, such as lanthanum dodecyl sulfate (B86663) (LDDS), have also been explored as water-tolerant Lewis acid catalysts for esterification. scispace.com In the synthesis of isopropyl chloroacetate, LDDS showed high catalytic activity, achieving a conversion of 98.3% under optimized conditions. scispace.com This suggests that similar Lewis acidic catalysts could be effective for the preparation of this compound.

Titanium-based catalysts, including tetra isopropyl titanate (TPT) and tetra n-butyl titanate (TBT), are also well-known catalysts for esterification and transesterification processes. google.commdpi.com These catalysts are often used in the production of polyesters and can be effective in small concentrations. google.com

The choice of catalyst can significantly influence the reaction pathway and efficiency. The following table summarizes the performance of different catalysts in analogous esterification reactions.

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Reaction Time | Conversion/Yield | Reference |

| Lanthanum dodecyl sulfate (LDDS) | Isopropanol, Chloroacetic acid | 1.2:1 | 1.0 mol% | 2.5 h | 98.3% | scispace.com |

| Amberlyst 15 | Isopropyl alcohol, Propionic acid | - | - | - | Effective catalyst | researchgate.net |

| KOH | Isopropanol, Crude Palm Oil | 11:1 | 0.2 wt% | 5 min (microwave) | 80.5% | ui.ac.id |

| Titanium butoxide (TBT) | Ethylene glycol, Vanillic acid derivative | - | - | 3 h (esterification) | High catalytic activity | mdpi.com |

| Titanium isopropoxide (TIS) | Ethylene glycol, Vanillic acid derivative | - | - | 3 h (esterification) | High catalytic activity | mdpi.com |

| Antimony trioxide (Sb₂O₃) | Ethylene glycol, Vanillic acid derivative | - | - | 3 h (esterification) | Lower activity than Ti catalysts | mdpi.com |

Table 1: Performance of various catalysts in analogous esterification reactions.

Proton transfer is a central feature of the Fischer esterification mechanism. The initial protonation of the carboxylic acid is a critical activation step. beilstein-journals.orgbeilstein-journals.org Following the nucleophilic attack by the alcohol, a proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water). beilstein-journals.orgbeilstein-journals.org The final step involves the deprotonation of the ester to regenerate the acid catalyst. beilstein-journals.orgbeilstein-journals.org

Studies on esterification reactions in ionic liquids have provided further insights into proton transfer phenomena. In acetate-based ionic liquids, it has been observed that some acids react with the acetate (B1210297) anion to produce acetic acid, which can provide a measure of acid strength in these solvents. rsc.orgcore.ac.uk Furthermore, an interesting esterification reaction has been noted that may involve the imidazolium (B1220033) cation in the AIL systems, highlighting the complex role of the reaction medium in proton transfer and reactivity. core.ac.uk

The dynamics of proton transfer can also be studied in the gas phase. Research on the reactions of acetate enolates with alcohols has shown that transesterification and proton exchange can occur in a single collision event. nih.gov These studies suggest that the transesterification reaction can be viewed as an endothermic proton transfer, followed by an alkoxide exchange and then an exothermic proton transfer. nih.gov While these studies are not on this compound directly, they provide a fundamental framework for understanding the proton transfer steps involved in its formation.

Radical Reaction Mechanisms

While the synthesis of this compound is typically achieved through ionic pathways, the compound can also be involved in radical reactions, particularly at the benzylic position of the phenylacetate (B1230308) moiety.

Electron Donor-Acceptor (EDA) complexes are formed through weak interactions between an electron-rich donor molecule and an electron-deficient acceptor molecule. d-nb.info Upon photoirradiation or thermal activation, these complexes can undergo single-electron transfer (SET) to generate radical ions, which can then initiate a variety of chemical transformations. beilstein-journals.orgd-nb.info This approach often avoids the need for transition metal catalysts or photosensitizers. d-nb.info

Due to a lack of specific research on C-H insertion processes involving this compound, this section cannot be detailed at this time.

Organometallic Reaction Mechanisms

Due to a lack of specific research on organometallic reaction mechanisms involving this compound, this section cannot be detailed at this time.

Photochemical Reaction Mechanisms

Irradiation of phenylacetic acid and its derivatives can lead to the cleavage of the benzylic C-C bond, potentially forming a benzyl (B1604629) radical and a carboxyl-containing radical. The subsequent fate of these radicals would determine the final products. For instance, the benzyl radical could abstract a hydrogen atom to form toluene (B28343), or it could undergo other radical-radical coupling reactions. The presence of the fluorine atom on the phenyl ring may influence the stability and reactivity of the radical intermediates, but the fundamental photochemical pathways are expected to be similar to those of non-fluorinated analogs.

Stereochemical Control Mechanisms in Synthesis

The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern organic chemistry. For a molecule like this compound, which has a prochiral center at the alpha-carbon, the development of stereoselective synthetic methods is of significant interest.

Enantioselective Catalysis

Enantioselective synthesis of α-aryl carboxylic acid derivatives can be achieved through various catalytic methods. One prominent approach involves the asymmetric protonation of a prochiral enamine intermediate, which can be generated from a fluoroalkenyl precursor. nih.gov Chiral Brønsted acids have been shown to effectively catalyze such transformations, leading to the formation of a stereogenic C-F center with high enantioselectivity. nih.gov The catalyst's structure, particularly the steric hindrance provided by its substituents, plays a crucial role in controlling the facial selectivity of the protonation step. nih.gov

Another strategy for the enantioselective synthesis of α-fluoroesters involves the fluorination of carboxylic acids using chiral catalysts. organic-chemistry.org For instance, planar chiral isothiourea catalysts have been successfully employed for the enantioselective fluorination of carboxylic acids, providing access to a range of optically active α-fluoroesters in high yields and with excellent enantioselectivity. organic-chemistry.org

Furthermore, enantioselective fluorolactonization reactions catalyzed by chiral aryl iodides offer a pathway to fluorine-bearing stereogenic centers. nih.gov This method utilizes a nucleophilic fluoride (B91410) source and provides access to lactones with high enantio- and diastereoselectivity. nih.gov

Table 3: Examples of Catalytic Systems for Enantioselective Synthesis of Fluorinated Compounds

| Catalyst Type | Reaction Type | Key Feature | Reference |

| Chiral Brønsted Acid | Asymmetric Protonation | Creates stereogenic C-F center | nih.gov |

| Chiral Isothiourea | Enantioselective Fluorination | High yield and enantioselectivity | organic-chemistry.org |

| Chiral Aryl Iodide | Enantioselective Fluorolactonization | Nucleophilic fluorination | nih.gov |

Diastereoselective Control

Diastereoselective control in the synthesis of molecules with multiple stereocenters is critical. For reactions involving the enolate of this compound, the stereochemical outcome of subsequent reactions, such as alkylation, is of interest. The diastereoselectivity of enolate alkylation can often be controlled by the reaction conditions and the nature of the electrophile. rsc.orgyoutube.com

In the context of α-fluoro esters, the presence of the fluorine atom can significantly influence the diastereoselectivity of reactions. For example, in Diels-Alder reactions of α-fluorinated α,β-unsaturated carbonyl compounds, the fluorine substituent can lead to a preference for the exo product, in contrast to the endo selectivity observed for the non-fluorinated counterparts. nih.gov This change in diastereoselectivity is attributed to kinetic effects of the fluorine atom rather than the thermodynamic stability of the products. nih.gov

Similarly, in aza-Henry reactions, the use of α-fluoro nitroalkanes can lead to a reversal of diastereoselectivity, favoring the syn-aza-Henry product. nih.gov This phenomenon, termed fluorine-based diastereodivergence, highlights the profound impact of fluorine substitution on the stereochemical course of a reaction. nih.gov

The synthesis of syn-α-methyl-β-fluoroalkyl-β-amino esters has been achieved with high diastereoselectivity through the chemical reduction of fluorinated β-enamino esters. acs.org The stereochemical outcome is rationalized by a metal-chelated six-membered transition state model. acs.org

Computational and Theoretical Studies of Isopropyl 4 Fluorophenylacetate

Quantum Chemical Calculations for Molecular Conformation

Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms in a molecule and the relative stabilities of its different conformers. While direct computational studies on Isopropyl 4-fluorophenylacetate are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related structures, such as phenyl acetate (B1210297) and fluorinated phenylacetic acid esters. nih.govnih.gov These studies utilize sophisticated methods to map the potential energy surface of the molecule, identifying the minimum energy structures corresponding to stable conformers.

A study on a similar molecule, α-cyano-α-fluorophenylacetic acid methyl ester, utilized both Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to investigate its conformational preferences. The calculations identified two stable conformations, characterized by the relative orientation of the C-F and carbonyl (C=O) bonds, being either syn or anti to each other. nih.govacs.org This type of analysis is directly applicable to this compound to understand the rotational isomerism around the C-C single bond adjacent to the ester group.

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic structure in terms of orbitals that extend over the entire molecule. nih.govacs.org The application of MO theory, particularly through Natural Bond Orbital (NBO) analysis, is critical for explaining the origins of conformational preferences. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds and lone pairs.

In a theoretical study of α-cyano-α-fluorophenylacetic acid methyl ester, NBO analysis revealed that hyperconjugative interactions are the primary factors governing conformational stability. nih.govresearchgate.net These interactions involve the delocalization of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital. The key interactions identified were:

σ(C-C) → σ(C=O) and σ(C-C) → π(C=O):** Electron donation from the sigma bond adjacent to the ester to the antibonding orbitals of the carbonyl group.

π(Ph) → σ(C-F):* Electron donation from the π-system of the phenyl ring to the antibonding orbital of the carbon-fluorine bond.

These stabilizing charge-transfer interactions are highly dependent on the dihedral angle between the participating bonds, thus dictating which three-dimensional arrangement of the atoms is energetically favored. researchgate.net For this compound, similar hyperconjugative effects between the phenyl ring, the ester group, and the C-F bond are expected to determine its preferred conformation.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods, such as the widely used B3LYP functional, are employed to optimize molecular geometries and calculate the energies of different conformers. researchgate.netacs.org

In the computational analysis of α-cyano-α-fluorophenylacetic acid methyl ester, DFT calculations (specifically at the B3LYP/6-31++G(d,p) level) were used to explore the potential energy surface by rotating the molecule around the Cα-C bond. acs.org This process identified two energy minima corresponding to the syn and anti conformers. The syn conformation, where the C-F bond is synperiplanar to the C=O bond, was found to be more stable than the anti conformation. acs.orgacs.org The calculated energy difference between these conformers is small, indicating that both may be present at room temperature. acs.org A similar approach for this compound would reveal its most stable conformations.

Table 1: Calculated Energy Difference Between Conformers of a Model Fluorinated Ester This table presents data for α-cyano-α-fluorophenylacetic acid methyl ester, a model compound for this compound.

| Computational Method | Energy Difference (ΔE_anti-syn) in kcal/mol |

| B3LYP/6-31++G(d,p) | 0.79 |

| MP2(fc)/6-31++G(d,p) | 0.89 |

Source: Data synthesized from research on α-cyano-α-fluorophenylacetic acid methyl ester. acs.org

Internal rotation refers to the rotation of molecular fragments around single bonds. The energy required to perform this rotation is known as the rotational barrier, and its magnitude provides insight into the steric and electronic interactions between the rotating groups. For this compound, there are two key internal rotations: the rotation of the acetyl group and the torsion of the entire ester group relative to the phenyl ring.

While specific data for this compound is not available, studies on phenyl acetate provide excellent analogous data. Using rotational spectroscopy and computational methods, the barriers for internal rotation in phenyl acetate have been determined. The barrier to methyl internal rotation in the acetyl group is found to be around 100-150 cm⁻¹. nih.gov A much lower barrier is associated with the skeletal torsion between the ester plane and the phenyl ring, indicating significant flexibility. nih.gov The substitution of fluorine on the phenyl ring is expected to modulate these barriers due to its electronic effects.

Table 2: Computationally Determined Rotational Barriers for Phenyl Acetate This table presents data for phenyl acetate, an analogous compound.

| Type of Motion | Barrier Height (cm⁻¹) |

| Methyl Internal Rotation (V₃) | ~136 |

| Skeletal Torsion (Phenyl Ring) | ~68 |

Source: Data from studies on Phenyl Acetate. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical properties and chemical reactivity. For this compound, the primary point of interest is the influence of the para-substituted fluorine atom on the electron distribution within the molecule, particularly on the aromatic ring and the ester functional group.

The fluorine atom is the most electronegative element, and its substitution onto an aromatic ring introduces strong electronic effects. niscpr.res.in It exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network and a weaker electron-donating resonance effect (+R) through its lone pairs interacting with the π-system of the ring.

Computational chemistry provides several tools to predict the reactivity of a molecule by analyzing its electronic structure. These probes help identify the most likely sites for chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). niscpr.res.in For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the hydrogen atoms of the isopropyl group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. niscpr.res.in Analysis of the FMOs for this compound would pinpoint the specific atoms that are most likely to participate in electrophilic and nucleophilic reactions.

Table 3: Computational Probes for Predicting Chemical Reactivity

| Computational Probe | Information Provided | Application to this compound |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. | Predicts sites for electrophilic (e.g., carbonyl O) and nucleophilic (e.g., carbonyl C) attack. niscpr.res.in |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines nucleophilic and electrophilic centers; indicates kinetic stability. | Identifies the most reactive orbitals and atoms for chemical transformations. niscpr.res.in |

| Natural Bond Orbital (NBO) Analysis | Quantifies charge distribution and stabilizing hyperconjugative interactions. | Explains the electronic basis for conformational stability and reactivity patterns. researchgate.net |

Simulation of Reaction Pathways and Transition States

No specific research data is available for this compound.

Computational Modeling of Catalytic Cycles

No specific research data is available for this compound.

Energetic Landscape of Reaction Mechanisms

No specific research data is available for this compound.

Computational Spectroscopic Parameter Prediction

No specific research data is available for this compound.

Advanced Analytical Methodologies in Isopropyl 4 Fluorophenylacetate Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are at the forefront of the structural analysis of Isopropyl 4-fluorophenylacetate, offering detailed information about the connectivity and environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic backbone of this compound.

In the ¹H NMR spectrum, the isopropyl group is expected to show a characteristic septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃) due to spin-spin coupling. The aromatic protons on the para-substituted benzene (B151609) ring will appear as two distinct multiplets, typically in the downfield region of the spectrum, due to the influence of the fluorine atom and the ester group. The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group will present as a singlet.

The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. The carbonyl carbon of the ester group will have a characteristic chemical shift in the downfield region. The carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the fluorine substituent. The carbons of the isopropyl group and the methylene carbon will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |

|---|---|---|---|

| Isopropyl CH₃ | ~1.2 | ~22 | Doublet |

| Isopropyl CH | ~5.0 | ~69 | Septet |

| Phenyl CH (ortho to F) | ~7.0-7.2 | ~115 (d, J ≈ 21 Hz) | Multiplet |

| Phenyl CH (meta to F) | ~7.2-7.4 | ~131 (d, J ≈ 8 Hz) | Multiplet |

| Phenyl C-F | - | ~162 (d, J ≈ 245 Hz) | - |

| Phenyl C-C=O | - | ~132 | - |

| Acetate CH₂ | ~3.6 | ~41 | Singlet |

| Carbonyl C=O | - | ~171 | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for the analysis of organofluorine compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which provides high resolution and sensitivity to subtle changes in the electronic environment of the fluorine atom. wikipedia.orgbiophysics.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The precise chemical shift of this signal provides information about the electronic effects of the isopropyl acetate substituent on the aromatic ring. biophysics.org

Spin-spin coupling, observed as the splitting of NMR signals, provides valuable information about the connectivity of atoms and the conformation of the molecule. numberanalytics.com In the ¹H NMR spectrum of this compound, the coupling between the aromatic protons can help to confirm the para-substitution pattern. Furthermore, the coupling between the fluorine atom and the aromatic protons (H-F coupling) can be observed, providing further structural confirmation. researchgate.net The magnitude of these coupling constants (J-values) can sometimes offer insights into the dihedral angles between the coupled nuclei, and thus the preferred conformation of the molecule in solution. researchgate.netnih.gov For instance, through-space coupling between fluorine and nearby protons can indicate specific spatial arrangements.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. Key fragments for this compound would likely include the loss of the isopropyl group ([M-43]⁺), the loss of the isopropoxy group ([M-59]⁺), and the formation of the fluorotropylium ion. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 196 | Molecular Ion [M]⁺ | C₁₁H₁₃FO₂⁺ |

| 153 | [M - C₃H₇]⁺ | C₈H₆FO₂⁺ |

| 137 | [M - OC₃H₇]⁺ | C₈H₆FO⁺ |

| 109 | [FC₆H₄CH₂]⁺ | C₇H₆F⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) | C₇H₇⁺ |

To analyze complex mixtures or to obtain pure mass spectra, mass spectrometry is often coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. rsc.orgpsu.edu The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. psu.edu

LC-MS is a versatile technique suitable for a wider range of compounds, including those that are not volatile or are thermally labile. nih.govnih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column packed with a solid stationary phase. The eluent from the LC is then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions. nih.govnih.gov Both GC-MS and LC-MS are powerful tools for the qualitative and quantitative analysis of this compound in various matrices.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural confirmation of synthetic compounds like this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental composition from its exact mass. acs.org

For this compound, HRMS can unequivocally confirm its molecular formula, C₁₁H₁₃FO₂. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high resolution, it is possible to distinguish the target compound from other potential isomers or compounds with the same nominal mass. Furthermore, HRMS is critical for identifying and characterizing impurities, degradation products, or metabolites, as their exact masses can be used to deduce their molecular formulas, providing crucial information for process optimization and quality control. rsc.orgmdpi.com

| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|---|---|

| This compound | C₁₁H₁₃FO₂ | 197.0972 |

| 4-fluorophenylacetic acid | C₈H₇FO₂ | 155.0503 |

| Ethyl 4-fluorophenylacetate | C₁₀H₁₁FO₂ | 183.0816 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acs.org Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. rdd.edu.iq The resulting IR spectrum provides a unique "fingerprint" of the molecule. nih.gov

In the analysis of this compound, IR spectroscopy can confirm the presence of its key structural features. The most prominent absorption would be the strong carbonyl (C=O) stretch of the ester group. Other characteristic absorptions include the C-O stretch of the ester, the C-H stretches of the aromatic ring and the isopropyl group, and vibrations associated with the para-substituted benzene ring. The absence of a broad O-H stretch would confirm the complete conversion of the starting carboxylic acid. researchgate.net

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1750-1735 |

| Ester (C-O) | Stretch | 1300-1000 |

| Aromatic (C=C) | Stretch | 1600-1450 |

| Aromatic (C-H) | Stretch | 3100-3000 |

| Aliphatic (C-H) | Stretch | 3000-2850 |

| Aryl-F (C-F) | Stretch | 1250-1100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the substance. By analyzing the diffraction pattern, scientists can construct an electron density map of the molecule and, from that, determine the exact position of each atom. libretexts.org

For this compound, obtaining a suitable crystal would allow for its complete solid-state structural elucidation. The resulting data would provide unambiguous confirmation of its constitution and configuration, including precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding intermolecular interactions in the solid state and can complement data from other analytical techniques. mt.com While powerful, the technique is contingent on the ability to grow high-quality single crystals of the compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental to chemical analysis, serving the dual purpose of separating components from a mixture and assessing the purity of a substance. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

A critical application of HPLC in organic synthesis is the separation of stereoisomers. mt.com If this compound were synthesized using a chiral alcohol or acid, the product would be a mixture of diastereomers. HPLC, especially using a chiral stationary phase, is a powerful method for separating such diastereomeric pairs, which often exhibit different biological activities. nih.gov This separation is crucial for both analytical characterization and for preparative purification to isolate a single, pure stereoisomer. masterorganicchemistry.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. Separation occurs based on the compound's volatility and its interaction with the stationary phase.

For this compound, which is expected to be sufficiently volatile and thermally stable, GC is an excellent method for purity assessment. It can effectively separate the target ester from volatile starting materials, such as isopropyl alcohol, and from other byproducts. When coupled with a Flame Ionization Detector (FID), GC provides accurate quantification of the compound's purity. Furthermore, coupling GC to a Mass Spectrometer (GC-MS) allows for the definitive identification of the separated peaks, providing an extra layer of confirmation for both the product and any potential impurities. acs.org

Advanced Kinetic and Mechanistic Analytical Techniques

Understanding the kinetics and mechanism of the reaction that forms this compound (an esterification reaction) is key to optimizing its synthesis. Advanced analytical techniques that allow for real-time monitoring of the reaction are invaluable for this purpose. acs.org

In-situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow researchers to monitor the progress of a reaction as it happens, directly within the reaction vessel. nih.govmasterorganicchemistry.com By inserting a probe into the reactor, the concentrations of reactants (e.g., 4-fluorophenylacetic acid), products (the ester), and any intermediates can be tracked in real-time. acs.orgrsc.org This provides a continuous stream of data, enabling the direct calculation of reaction rates and offering insights into the reaction mechanism without the need for sampling. mt.com

Chromatographic Kinetic Analysis: Kinetic studies can also be performed by taking small aliquots from the reaction mixture at specific time intervals. These samples are then promptly analyzed by GC or HPLC. By plotting the concentration of the reactant or product versus time, a reaction profile is generated. This data can be used to determine the reaction order, rate constant, and activation energy, providing a detailed quantitative understanding of the esterification process. nih.govresearchgate.net

Computational Studies: Alongside experimental techniques, computational methods like Density Functional Theory (DFT) are increasingly used to investigate reaction mechanisms at a molecular level. nih.govlibretexts.org These studies can model the transition states of the reaction, calculate activation energies, and help elucidate the detailed pathway of the esterification, complementing the data obtained from experimental kinetic analysis. acs.org

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring allows for the real-time tracking of a chemical reaction's progress without the need for sample extraction. This is particularly useful for understanding the formation of this compound from its precursors, 4-fluorophenylacetic acid and isopropanol (B130326). Fourier Transform Infrared (FTIR) spectroscopy is a prime example of a technique used for this purpose. nih.gov

By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, the concentrations of reactants and products can be continuously monitored. The esterification reaction can be followed by observing the decrease in the broad O-H stretching band of the carboxylic acid and the C-O stretching of the alcohol, alongside the simultaneous increase in the characteristic C=O stretching band of the ester product, this compound. spectroscopyonline.com The progress of such a reaction can be observed through the continuous registration of IR spectra. numberanalytics.com

Detailed Research Findings:

In a hypothetical reaction to synthesize this compound, in situ FTIR-ATR could be employed to track the key functional group changes. The disappearance of the broad hydroxyl (-OH) peak from 4-fluorophenylacetic acid and the appearance of the strong carbonyl (C=O) peak of the ester would be the primary indicators of reaction progress. Additionally, changes in the C-O stretching region would signal the consumption of isopropanol and the formation of the ester linkage.

The data collected can be used to generate concentration profiles over time for the reactants and the product. This information is invaluable for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time to maximize the yield and purity of this compound.

Table 1: Hypothetical In Situ FTIR Monitoring Data for the Esterification of 4-fluorophenylacetic acid

| Reaction Time (minutes) | 4-fluorophenylacetic acid (mol/L) | Isopropanol (mol/L) | This compound (mol/L) |

| 0 | 1.00 | 1.50 | 0.00 |

| 15 | 0.75 | 1.25 | 0.25 |

| 30 | 0.55 | 1.05 | 0.45 |

| 60 | 0.30 | 0.80 | 0.70 |

| 120 | 0.15 | 0.65 | 0.85 |

| 240 | 0.05 | 0.55 | 0.95 |

Stopped-Flow Kinetic Studies

Stopped-flow spectroscopy is a rapid-mixing technique ideal for studying the kinetics of fast reactions in solution, often on the millisecond timescale. This method is particularly suited for investigating the initial rates of acid-catalyzed esterification reactions, which can be very rapid. youtube.com In the context of this compound synthesis, a stopped-flow instrument would rapidly mix solutions of 4-fluorophenylacetic acid and isopropanol in the presence of an acid catalyst.

The reaction's progress is then monitored by a detector, typically by measuring changes in absorbance or fluorescence. youtube.com The resulting data allows for the determination of rate constants and provides insights into the reaction mechanism, including the formation of any transient intermediates.

Detailed Research Findings:

A stopped-flow kinetic study of the formation of this compound would involve mixing the reactants and observing the initial, rapid formation of the ester. By varying the concentrations of the reactants and the catalyst, a detailed kinetic profile can be established. For example, the reaction could be found to be first-order with respect to both the carboxylic acid and the alcohol, and also first-order with respect to the acid catalyst.

Such studies can reveal the rate-determining step of the reaction. The data can be fitted to kinetic models to extract precise rate constants, which are crucial for understanding the reaction's dynamics and for designing efficient industrial-scale synthesis processes.

Table 2: Hypothetical Stopped-Flow Kinetic Data for the Formation of this compound

| [4-fluorophenylacetic acid]₀ (mol/L) | [Isopropanol]₀ (mol/L) | [H₂SO₄] (mol/L) | Initial Rate (mol/L·s) |

| 0.10 | 0.10 | 0.01 | 2.5 x 10⁻³ |

| 0.20 | 0.10 | 0.01 | 5.0 x 10⁻³ |

| 0.10 | 0.20 | 0.01 | 5.1 x 10⁻³ |

| 0.10 | 0.10 | 0.02 | 4.9 x 10⁻³ |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of specific atoms through a reaction. In the Fischer esterification of 4-fluorophenylacetic acid with isopropanol, isotopic labeling can definitively show which oxygen atoms are incorporated into the final ester and which are eliminated as water.

A common approach is to use an alcohol, in this case, isopropanol, that has been enriched with the heavy oxygen isotope, ¹⁸O. The reaction is then carried out, and the resulting this compound and water are analyzed, typically by mass spectrometry, to determine the location of the ¹⁸O label. libretexts.org

Detailed Research Findings:

For the synthesis of this compound, if the reaction proceeds via the expected Fischer esterification mechanism, the ¹⁸O from the labeled isopropanol will be incorporated into the ester, specifically in the ether linkage. The water molecule formed as a byproduct will contain the unlabeled oxygen from the carboxylic acid. libretexts.org

This experimental evidence would confirm that the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the carboxylic acid. Mass spectrometry of the products would show an increase in the molecular weight of the this compound corresponding to the mass of the ¹⁸O isotope, while the mass of the water would remain unchanged. This provides unambiguous support for the accepted reaction pathway. researchgate.net

Table 3: Expected Mass Spectrometry Results from ¹⁸O Isotopic Labeling in the Synthesis of this compound

| Compound | Labeled Reactant | Expected Molecular Ion Peak (m/z) | Conclusion |

| This compound | Unlabeled Isopropanol | 196.21 | Standard molecular weight. |

| This compound | ¹⁸O-labeled Isopropanol | 198.21 | ¹⁸O is incorporated into the ester. |

| Water | Unlabeled Isopropanol | 18.01 | Standard molecular weight. |

| Water | ¹⁸O-labeled Isopropanol | 18.01 | ¹⁸O is not present in the water byproduct. |

Structure Activity Relationship Sar and Derivative Research for Isopropyl 4 Fluorophenylacetate Analogues

Design and Synthesis of Functionalized Isopropyl Arylacetate Derivatives

The rational design and efficient synthesis of functionalized isopropyl arylacetate derivatives are pivotal for establishing robust structure-activity relationships. These efforts typically involve strategic modifications of both the aryl ring and the ester moiety to modulate the physicochemical and pharmacological properties of the parent compound.

Exploration of Substituent Effects on the Aryl Ring

The introduction of various substituents onto the aryl ring of isopropyl phenylacetate (B1230308) analogues significantly impacts their electronic and steric properties, which in turn influences their reactivity and biological interactions. The 4-fluoro substituent in Isopropyl 4-fluorophenylacetate is a key feature, as fluorine's high electronegativity can alter the electron density of the aromatic ring, affecting its interaction with biological targets.

The position of the substituent on the aryl ring is critical in determining its effect. Substituents are generally classified as ortho-, meta-, or para-directors, which influences the regioselectivity of further chemical modifications. masterorganicchemistry.comyoutube.com Electron-donating groups, such as alkoxy and alkyl groups, tend to be ortho, para-directing, while electron-withdrawing groups, like nitro and cyano groups, are typically meta-directing. masterorganicchemistry.commasterorganicchemistry.com The fluorine atom in this compound, being a halogen, is an exception as it is an ortho, para-director but is also considered a deactivating group in electrophilic aromatic substitution reactions.

Systematic studies involving the synthesis of a series of analogues with different substituents at various positions on the phenyl ring are crucial for elucidating SAR. For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon in the ester group, potentially increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups can have the opposite effect. The synthesis of such derivatives often involves the arylation of activated sp3-hybridized C-H bonds using transition metal catalysts. acs.org

Table 1: Effect of Aryl Ring Substituents on the Properties of Phenylacetate Derivatives

| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| -F (para) | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Minimal | Moderate increase in electrophilicity of the carbonyl carbon |

| -NO2 (para) | Strongly electron-withdrawing | Moderate | Significant increase in electrophilicity of the carbonyl carbon |

| -OCH3 (para) | Electron-donating (resonance), Weakly electron-withdrawing (inductive) | Moderate | Decrease in electrophilicity of the carbonyl carbon |

| -CH3 (para) | Electron-donating (hyperconjugation) | Minimal | Slight decrease in electrophilicity of the carbonyl carbon |

Modifications of the Ester Moiety

Alterations to the isopropyl ester group of this compound represent another key strategy for modulating its properties. The size and branching of the alkyl chain in the ester can influence the compound's lipophilicity, steric profile, and susceptibility to hydrolysis. mdpi.com

The hydrolysis of esters, a critical reaction in both chemical synthesis and metabolic pathways, can be catalyzed by acids or bases. libretexts.org The rate of hydrolysis is sensitive to the structure of the alcohol and carboxylic acid components. For instance, the hydrolysis of isopropyl esters is influenced by the stability of the corresponding isopropyl carbocation intermediate. reddit.com Increasing the steric bulk of the alcohol portion of the ester can hinder the approach of a nucleophile, thereby affecting the reaction rate. researchgate.net

Research has shown that modifying the ester group can significantly impact the biological activity of various compounds. For example, in a series of guaianolides, modifications to the ester chain had a notable effect on their anti-cancer properties. mdpi.com Similarly, for chlorogenate alkyl esters, the length of the alkyl chain was found to influence their antioxidant activity. researchgate.net

Table 2: Impact of Ester Moiety Modification on Physicochemical Properties

| Ester Group | Relative Steric Hindrance | Predicted Lipophilicity | Predicted Rate of Hydrolysis |

|---|---|---|---|

| Methyl | Low | Lower | Faster |

| Ethyl | Moderate | Moderate | Intermediate |

| Isopropyl | Higher | Higher | Slower |

| tert-Butyl | Highest | Highest | Slowest |

Investigation of Structural Features Influencing Reactivity

The reactivity of this compound analogues is governed by a combination of steric and electronic effects imparted by their constituent functional groups. A thorough understanding of these influences is essential for predicting reaction outcomes and designing molecules with desired reactivity profiles.

Steric and Electronic Effects of Substituents

The interplay between steric and electronic effects is a fundamental concept in organic chemistry that dictates the course and rate of chemical reactions. Electronic effects arise from the distribution of electrons within a molecule and include inductive and resonance effects. Steric effects relate to the spatial arrangement of atoms and the physical hindrance they impose on approaching reagents. rsc.org

In the context of this compound, the 4-fluoro substituent exerts a strong electron-withdrawing inductive effect due to fluorine's high electronegativity. This effect can influence the acidity of the α-proton and the electrophilicity of the carbonyl carbon. The isopropyl group, on the other hand, contributes to the steric bulk around the ester functionality, which can modulate its accessibility to nucleophiles.

The alkaline hydrolysis of esters is a well-studied reaction where both steric and electronic effects are prominent. Electron-withdrawing substituents on the phenyl ring of phenylacetate esters generally accelerate the rate of hydrolysis by stabilizing the negatively charged transition state. Conversely, bulky substituents on either the acyl or the alcohol portion of the ester can decrease the reaction rate due to steric hindrance. epa.govchemrxiv.org

Conformation-Reactivity Correlations

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its reactivity. For flexible molecules like this compound, various conformations can exist in equilibrium, and the population of each conformer can be influenced by factors such as solvent and temperature. The reactivity of the molecule is then a weighted average of the reactivities of the individual conformers.

While specific conformational analysis of this compound is not extensively reported, studies on related fluorinated compounds highlight the importance of conformational preferences. For instance, fluorine labeling has been used as a tool in NMR spectroscopy to facilitate the conformational analysis of complex molecules. masterorganicchemistry.comreddit.comchemrxiv.orgcnr.it The preferred conformation can influence the accessibility of reactive sites and the orientation of orbitals, thereby affecting reaction rates and stereochemical outcomes.

Enantioselective Properties of Chiral this compound Derivatives

When a stereocenter is introduced into the this compound scaffold, for example, by substitution at the α-carbon, the resulting chiral derivatives can exhibit enantioselective properties. The two enantiomers of a chiral molecule can have different biological activities due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

The synthesis of single enantiomers of chiral compounds is of paramount importance in the pharmaceutical industry. nih.gov One common method for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. Lipases are a class of enzymes that are widely used as biocatalysts for the enantioselective hydrolysis or esterification of a broad range of substrates, including chiral alcohols and carboxylic acids. chemrxiv.orgmdpi.comnih.gov

The enzymatic resolution of racemic 2-arylpropanoic acids, which are structurally related to 4-fluorophenylacetic acid, has been successfully achieved using lipases. These enzymes can selectively catalyze the reaction of one enantiomer, leaving the other unreacted, thus allowing for their separation. The efficiency and enantioselectivity of these enzymatic resolutions can be influenced by factors such as the choice of enzyme, solvent, and acyl donor. chemrxiv.org The synthesis of chiral α-fluorophenylacetic acid has also been accomplished using enzymatic methods, highlighting the potential for producing enantiomerically pure derivatives of this compound. rsc.org

Table 3: Common Lipases Used in the Enantioselective Resolution of Chiral Acids and Alcohols

| Lipase (B570770) Source | Common Abbreviation | Typical Application |

|---|---|---|

| Candida antarctica Lipase B | CALB | Esterification and hydrolysis of a wide range of substrates |

| Pseudomonas cepacia Lipase | PCL | Resolution of chiral alcohols and acids |

| Porcine Pancreatic Lipase | PPL | Hydrolysis of esters |

| Candida rugosa Lipase | CRL | Resolution of profens and other chiral acids |

Q & A

Q. How can researchers optimize the synthesis of isopropyl 4-fluorophenylacetate to improve yield and purity?

- Methodological Answer : To optimize synthesis, focus on reaction conditions such as temperature, solvent selection (e.g., anhydrous THF or DCM for moisture-sensitive steps), and catalyst choice (e.g., DMAP for esterification). Use stoichiometric ratios of 4-fluorophenylacetic acid and isopropyl alcohol with a coupling agent like DCC or EDCl. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Ensure characterization by H/C NMR and FTIR to confirm ester bond formation and absence of unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : Confirm structure via H NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH, δ 4.9–5.1 ppm for ester CH) and C NMR (ester carbonyl at ~170 ppm).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H] and fragmentation patterns.

- HPLC/Purity Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>98%).

- Elemental Analysis : Verify C, H, N, S content against theoretical values.

Cross-reference data with PubChem or NIST databases for validation .

Q. How can researchers determine the solubility and stability of this compound in various solvents?

- Methodological Answer : Perform solubility screening in solvents (e.g., DMSO, ethanol, hexane) using gravimetric or UV-Vis methods. For stability, incubate the compound under varying pH (2–12), temperatures (4°C to 40°C), and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS. Report conditions that minimize hydrolysis (e.g., storage in anhydrous DMSO at –20°C) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound in pharmacological studies?

- Methodological Answer : Hypothesize activity based on structural analogs (e.g., fluorophenyl groups’ role in receptor binding). Design in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Use molecular docking to predict interactions with targets like kinases or GPCRs. Validate via dose-response curves (IC/EC) and compare with structurally related esters. Address contradictions by evaluating stereoelectronic effects of the isopropyl group on bioavailability .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : If NMR signals conflict with expected structures:

- Re-examine synthetic steps for side reactions (e.g., transesterification).

- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Compare experimental IR carbonyl stretches (e.g., 1740–1720 cm) with computational predictions (DFT).

- Use X-ray crystallography for definitive structural confirmation.

Document discrepancies in electronic supplementary information (ESI) with error margins .

Q. What experimental designs are suitable for studying the compound’s stability under accelerated storage conditions?

- Methodological Answer : Conduct ICH Q1A-compliant stability studies:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative (HO) conditions.

- Analytical Endpoints : Monitor via HPLC for degradation products and LC-MS for structural elucidation.

- Kinetic Modeling : Calculate activation energy (E) using Arrhenius plots.

Include statistical analysis (e.g., ANOVA for batch variability) and validate methods per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.